molecular formula C11H14F2O B2510479 3-(2,4-Difluorophenyl)-2-methylbutan-1-ol CAS No. 2248361-83-1

3-(2,4-Difluorophenyl)-2-methylbutan-1-ol

Cat. No.: B2510479
CAS No.: 2248361-83-1
M. Wt: 200.229
InChI Key: OOWAUNXNOOISAS-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methylbutan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-methylbutan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. For instance, the Grignard reagent can be prepared by reacting 2-methylbutylmagnesium bromide with 2,4-difluorobenzaldehyde in anhydrous ether, followed by reduction with lithium aluminum hydride to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(2,4-Difluorophenyl)-2-methylbutan-1-one.

    Reduction: 3-(2,4-Difluorophenyl)-2-methylbutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)-2-methylbutan-1-ol
  • 3-(2,3-Difluorophenyl)-2-methylbutan-1-ol
  • 3-(2,5-Difluorophenyl)-2-methylbutan-1-ol

Uniqueness

3-(2,4-Difluorophenyl)-2-methylbutan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,4-difluoro substitution pattern provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-7(6-14)8(2)10-4-3-9(12)5-11(10)13/h3-5,7-8,14H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWAUNXNOOISAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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